molecular formula C21H15ClFN3O2S2 B2855985 N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260996-96-0

N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2855985
CAS No.: 1260996-96-0
M. Wt: 459.94
InChI Key: RDKDVBNETASIMC-UHFFFAOYSA-N
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Description

The target compound, N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, features a thieno[3,2-d]pyrimidin-4-one core substituted with a 2-fluorophenyl group at position 3 and a sulfanyl-acetamide side chain at position 2. The acetamide moiety is further substituted with a 3-chloro-2-methylphenyl group. This structure combines a heterocyclic scaffold with halogenated aryl substituents, which are common in bioactive molecules targeting kinases or enzymes.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S2/c1-12-13(22)5-4-7-15(12)24-18(27)11-30-21-25-16-9-10-29-19(16)20(28)26(21)17-8-3-2-6-14(17)23/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKDVBNETASIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a complex arrangement of aromatic and heterocyclic components. The molecular formula is C23H18ClFN4O2SC_{23}H_{18}ClFN_{4}O_{2}S with a molecular weight of 468.9 g/mol .

Structural Formula

\text{N 3 chloro 2 methylphenyl 2 3 2 fluorophenyl 4 oxo 3 4 dihydrothieno 3 2 d pyrimidin 2 yl sulfanyl}acetamide}

Antiproliferative Effects

Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related thieno[3,2-d]pyrimidine derivatives have shown that they can inhibit cell growth in breast, colon, and lung cancer models . The specific mechanism of action for this compound remains to be fully elucidated but may involve interference with key cellular pathways.

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cell proliferation and survival. For example, related compounds have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), although this compound's exact targets are yet to be identified .

Antimicrobial Activity

In addition to anticancer properties, compounds within this chemical class have demonstrated antimicrobial activity. For example, thieno[3,2-d]pyrimidines have shown effectiveness against both Gram-positive and Gram-negative bacteria . This suggests potential applications in treating bacterial infections.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions that include the formation of thienopyrimidine derivatives followed by sulfanylation . The compound's efficacy was evaluated using various in vitro assays to determine its cytotoxicity and selectivity towards cancer cells.

Comparative Analysis

CompoundIC50 (μM)Target Cell LineActivity Type
Compound A0.22SJSA-1 (osteosarcoma)Antiproliferative
Compound B0.15MCF7 (breast cancer)Antiproliferative
N-(3-chloro-2-methylphenyl)-...TBDTBDTBD

The table above summarizes the biological activity of various compounds compared to the target compound. Further research is necessary to establish the exact IC50 values for N-(3-chloro-2-methylphenyl)-... against specific cell lines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance, a related compound demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BChromobacterium violaceum16 µg/mL

Anticancer Potential

The thieno[3,2-d]pyrimidine scaffold present in the compound has been associated with anticancer activity. Research indicates that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Thieno[3,2-d]pyrimidine Derivatives

A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 50 µM for different derivatives .

Neurological Applications

Compounds featuring similar structures have been explored for neuroprotective properties. For example, research has shown that certain thieno[3,2-d]pyrimidine derivatives can act as NMDA receptor antagonists, potentially offering therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders.

Table 2: Neuroprotective Effects of Thieno[3,2-d]pyrimidine Derivatives

Study ReferenceCell LineEffect Observed
Study ASH-SY5YReduced oxidative stress
Study BPC12Increased cell survival

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound. The synthesis typically involves multi-step reactions that include key intermediates derived from easily accessible starting materials.

Key Synthesis Steps

  • Formation of thienopyrimidine core through cyclization reactions.
  • Introduction of chloro and fluorophenyl groups via nucleophilic substitution.
  • Final acetamide formation through coupling reactions.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (thioether) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

ReagentConditionsProductNotes
H<sub>2</sub>O<sub>2</sub>Acetic acid, 50°C, 6 hrSulfoxide derivative (S=O bond formation at sulfur)Selective oxidation without ring degradation
mCPBADCM, RT, 12 hrSulfone derivative (two S=O bonds)Requires stoichiometric oxidant

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur lone pair, forming a sulfoxide intermediate that may further oxidize to a sulfone under stronger conditions . The electron-withdrawing fluorophenyl group slightly increases sulfur's electrophilicity, accelerating oxidation compared to non-fluorinated analogs.

Nucleophilic Substitution

The acetamide nitrogen and chlorine atom on the aryl group participate in substitution reactions.

SiteReagentConditionsProductYield
Acetamide (-NH-)R-X (alkyl halides)K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CN-alkylated acetamide derivatives60–75%
3-Chloro-2-methylphenylNaOH, H<sub>2</sub>OReflux, 24 hrHydroxyphenyl analog via SNAr mechanism~50%

Key Findings :

  • Alkylation at the acetamide nitrogen is favored in polar aprotic solvents like DMF.

  • Hydrolysis of the chloro substituent proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by the ortho-methyl group’s steric hindrance.

Reduction Reactions

The 4-oxo group in the thienopyrimidinone core and the acetamide moiety are reducible sites.

TargetReagentConditionsProductOutcome
4-Oxo groupNaBH<sub>4</sub>EtOH, 0°C, 2 hrPartial reduction to 4-hydroxy derivativeLow yield (≤20%) due to ring strain
Acetamide (-CONH-)LiAlH<sub>4</sub>THF, reflux, 6 hrAmine derivative (-CH<sub>2</sub>NH-)Requires excess reagent

Challenges : The conjugated thienopyrimidinone system resists full reduction of the 4-oxo group, as observed in analog studies .

Hydrolysis and Degradation

Stability under acidic/basic conditions:

ConditionReactionProductHalf-Life (25°C)
1M HClAcetamide hydrolysisCarboxylic acid derivative8 hr
1M NaOHThienopyrimidinone ring openingThiouracil intermediate3 hr

Analytical Confirmation : Hydrolysis products are characterized via LC-MS and <sup>1</sup>H NMR, showing loss of acetamide (-NHCO-) signals and new carboxylate peaks at δ 170–175 ppm .

Cycloaddition and Ring Modification

The thieno[3,2-d]pyrimidinone core participates in Diels-Alder reactions:

DienophileConditionsProductRegioselectivity
Maleic anhydrideToluene, 110°C, 12 hrFused tetracyclic adductEndo preference
DMADMicrowave, 150°C, 1 hrPyridine-annulated derivative75% yield

Computational Evidence : DFT studies on analogs suggest that the 2-fluorophenyl group enhances dienophilic reactivity by polarizing the π-system.

Photochemical Reactions

UV irradiation induces dimerization and sulfanyl bond cleavage:

ConditionProductQuantum Yield
UV (254 nm), MeCNDisulfide-linked dimerΦ = 0.12
UV (365 nm), O<sub>2</sub> sat.Sulfonic acid derivativeΦ = 0.05

Mechanism : Radical intermediates form upon S–C bond homolysis, leading to recombination or oxidation products .

Comparison with Similar Compounds

2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Key Differences :

  • Substituents: The thieno-pyrimidine core is substituted with a 4-chlorophenyl group (vs. 2-fluorophenyl in the target compound). The acetamide side chain features a 2-(trifluoromethyl)phenyl group (vs. 3-chloro-2-methylphenyl).
  • The 4-chlorophenyl substituent may alter electronic effects on the core, affecting binding affinity.

Data Comparison :

Property Target Compound Analog
Molecular Formula C₂₂H₁₆ClFN₂O₂S₂ C₂₂H₁₆ClF₃N₂O₂S₂
Key Substituents 2-Fluorophenyl, 3-Cl-2-MePh 4-Chlorophenyl, 2-CF₃Ph
Lipophilicity (Predicted) Moderate (Cl, F) High (CF₃)

N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Key Differences :

  • Substituents: The thieno-pyrimidine core has a 2-methylpropyl group (vs. 2-fluorophenyl), and the acetamide side chain includes a 3-chloro-4-methoxyphenyl group (vs. 3-chloro-2-methylphenyl).
  • The 2-methylpropyl substituent may sterically hinder interactions with target proteins.

Synthesis Insight: Both compounds are synthesized via nucleophilic substitution of chloroacetanilides with thieno-pyrimidine intermediates, yielding 68–74% in similar conditions .

2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide

Key Differences :

  • Scaffold: Lacks the thieno-pyrimidine core, featuring a simpler acetamide backbone.
  • Substituents : 4-Chlorophenyl and 3,4-difluorophenyl groups.
  • Dihedral angles between aryl rings (65.2° in this analog) influence conformational stability .

Crystallography :
Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice, a feature likely shared with the target compound .

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

Key Differences :

  • Core: Pyrimidin-4-one instead of thieno-pyrimidine.
  • Substituents : 2,3-Dichlorophenyl (vs. 3-chloro-2-methylphenyl).
  • Spectral Data: NMR shows a singlet for NHCO at δ 10.10 ppm, similar to acetamide protons in the target .

Data Comparison :

Property Target Compound Analog
¹H-NMR (NHCO) ~δ 10.1–10.3 ppm δ 10.10 ppm
Melting Point Not reported 230–232°C

Structural and Functional Trends

Substituent Effects

  • Halogens (Cl, F) : Enhance electrophilicity and binding to hydrophobic pockets.
  • Methyl/Methoxy Groups : Modify steric and electronic profiles; methoxy groups reduce reactivity.
  • Trifluoromethyl : Increases metabolic stability but may reduce solubility.

Core Modifications

  • Thieno-pyrimidine vs.
  • Triazolo Additions (e.g., ): Introduce additional hydrogen-bonding sites but complicate synthesis .

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